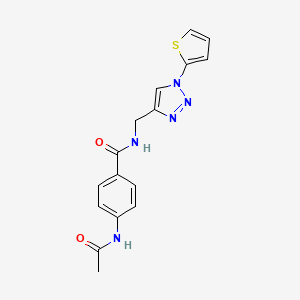

4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core linked to a triazole ring and a thiophene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This step involves reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Attachment of the Thiophene Group: The thiophene moiety is introduced through a coupling reaction, such as a Suzuki or Stille coupling, where a thiophene boronic acid or stannane is coupled with a halogenated triazole intermediate.

Formation of the Benzamide Core: The benzamide core is synthesized by acylation of an amine with an acyl chloride or anhydride, followed by coupling with the triazole-thiophene intermediate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for smaller quantities, while continuous flow processes could be employed for larger-scale production.

Catalyst Optimization: The use of highly efficient and recyclable catalysts to minimize waste and reduce costs.

Purification Techniques: Advanced purification methods such as crystallization, chromatography, or recrystallization to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products

Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

Reduction: Amines derived from the reduction of nitro groups.

Substitution: Halogenated or nitrated derivatives of the benzamide core.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in anticancer therapies. The incorporation of the thiophene group enhances the compound's interaction with biological targets:

- Mechanism of Action : The compound has shown promise as an inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity:

- In Vitro Studies : Research indicates that derivatives of similar triazole compounds exhibit significant antibacterial and antifungal properties. The presence of the thiophene ring may enhance membrane permeability, facilitating the compound's entry into microbial cells .

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound shows potential:

- Phospholipase A2 Inhibition : Studies have identified that compounds with similar structures can inhibit phospholipase A2, which is implicated in inflammatory processes. This suggests that 4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide could be explored for anti-inflammatory applications .

Fluorescent Probes

The compound can be utilized as a fluorescent probe in biochemical assays:

- Fluorescence Imaging : Its ability to bind selectively to target proteins makes it suitable for use in fluorescence imaging techniques. This application is crucial for studying protein interactions in live cells .

Synthesis of Functional Materials

Due to its chemical properties, this compound can serve as a precursor for synthesizing advanced materials:

- Polymer Chemistry : The incorporation of triazole and thiophene units into polymer matrices can lead to materials with enhanced electronic properties. These materials are being investigated for applications in organic electronics and sensors .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various triazole derivatives, including compounds similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the core structure enhanced antibacterial efficacy compared to standard antibiotics .

Wirkmechanismus

The mechanism of action of 4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound could influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-acetamido-N-(2-amino-5-(thiophen-2-yl)phenyl)benzamide: Similar structure but with an amino group instead of the triazole ring.

N-(4-acetamidophenyl)-2-(thiophen-2-yl)acetamide: Similar structure but with an acetamide group instead of the benzamide core.

Uniqueness

4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Biologische Aktivität

4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This compound features a benzamide structure with a thiophene and triazole moiety, which are known to enhance biological activity through various mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5O2S, with a molecular weight of approximately 341.39 g/mol. The compound's structure is characterized by the presence of both an acetamido group and a triazole ring, which are critical for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related triazole derivatives can induce apoptosis in cancer cells through the inhibition of histone deacetylases (HDACs), specifically HDAC1 and HDAC2 . This inhibition leads to increased acetylation of histones, resulting in altered gene expression associated with cell cycle regulation and apoptosis.

Table 1: Summary of Anticancer Activity

| Compound | Activity | Mechanism |

|---|---|---|

| 4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide | Moderate to High | HDAC Inhibition |

| Related Triazole Derivative | High | Apoptosis Induction |

In vivo studies using xenograft models have demonstrated that these compounds can significantly reduce tumor growth, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Triazole derivatives have been noted for their efficacy against various bacterial strains and fungi. For instance, compounds containing thiophene moieties have shown enhanced activity against drug-resistant strains of bacteria due to their ability to disrupt bacterial cell walls and interfere with metabolic processes .

Table 2: Antimicrobial Activity Overview

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Moderate | |

| Staphylococcus aureus | High | |

| Candida albicans | Moderate |

The primary mechanism of action for this compound involves the inhibition of HDACs. This action leads to:

- Increased Histone Acetylation : Enhances transcriptional activation of tumor suppressor genes.

- Apoptosis Induction : Triggers programmed cell death pathways in cancer cells.

- Antimicrobial Effects : Disruption of microbial cell functions through interference with nucleic acid synthesis.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered in various solvents like DMSO. Its solubility profile indicates potential for effective systemic delivery . Further studies are needed to determine its bioavailability and metabolic pathways.

Eigenschaften

IUPAC Name |

4-acetamido-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c1-11(22)18-13-6-4-12(5-7-13)16(23)17-9-14-10-21(20-19-14)15-3-2-8-24-15/h2-8,10H,9H2,1H3,(H,17,23)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJGHAHFWJHUNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.